

Spectroscopic and Structural Elucidation of 4-Phenylpiperidine-4-methanol: A Technical Guide

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Compound of Interest

Compound Name: **4-Phenylpiperidine-4-methanol**

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This technical guide provides a comprehensive overview of the spectral data for **4-phenylpiperidine-4-methanol**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of the experimental spectra of the closely related precursor, 4-phenylpiperidine. This comparative approach allows for a robust interpretation and prediction of the spectral characteristics of the target molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted data for **4-phenylpiperidine-4-methanol** ($C_{12}H_{17}NO$, Molecular Weight: 191.27 g/mol) provides expected values for various adducts that may be observed during analysis.[\[1\]](#)

Table 1: Predicted Mass Spectrometry Data for **4-Phenylpiperidine-4-methanol**

Adduct Ion	Predicted m/z
[M+H] ⁺	192.13829
[M+Na] ⁺	214.12023
[M+NH ₄] ⁺	209.16483
[M+K] ⁺	230.09417
[M-H] ⁻	190.12373
[M] ⁺	191.13046

Source: PubChemLite[1]

Spectral Data of 4-Phenylpiperidine (Analog)

To understand the core spectral features, an analysis of 4-phenylpiperidine (C₁₁H₁₅N, Molecular Weight: 161.24 g/mol) is presented.[2] The addition of a hydroxymethyl group (-CH₂OH) at the C4 position to form **4-phenylpiperidine-4-methanol** would introduce characteristic signals, which will be discussed in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[3][4][5]

¹H NMR of 4-Phenylpiperidine: The proton NMR spectrum shows signals corresponding to the phenyl and piperidine ring protons.

Table 2: ¹H NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.31 - 7.15	m	Phenyl H (Ar-H)
3.155	m	Piperidine H (axial, C2/C6)
2.72	m	Piperidine H (equatorial, C2/C6)
2.61	m	Piperidine H (C4)
1.89 - 1.75	m	Piperidine H (equatorial, C3/C5)
1.60	m	Piperidine H (axial, C3/C5)

Solvent: CDCl_3 , Frequency: 89.56 MHz.[\[6\]](#)

Interpretation for **4-Phenylpiperidine-4-methanol**: The addition of a $-\text{CH}_2\text{OH}$ group would cause the signal for the C4 proton (at 2.61 ppm) to disappear. New signals would be expected for the methylene protons ($-\text{CH}_2-$) of the hydroxymethyl group, likely appearing as a singlet or AB quartet in the 3.5-4.0 ppm region, and a broad singlet for the hydroxyl proton ($-\text{OH}$), the chemical shift of which is concentration and solvent dependent.

^{13}C NMR of 4-Phenylpiperidine: The carbon NMR spectrum provides information on the different carbon environments.

Table 3: ^{13}C NMR Spectral Data for 4-Phenylpiperidine

Chemical Shift (δ) ppm	Assignment
145.8	Phenyl C (quaternary, C1')
128.5	Phenyl C (CH, C3'/C5')
126.8	Phenyl C (CH, C2'/C6')
126.2	Phenyl C (CH, C4')
46.5	Piperidine C (C2/C6)
43.1	Piperidine C (C4)
33.2	Piperidine C (C3/C5)

Source: SpectraBase, Wiley[7]

Interpretation for **4-Phenylpiperidine-4-methanol**: A new quaternary carbon signal for C4 would be expected to shift downfield significantly. A new signal for the methylene carbon (-CH₂OH) would appear, typically in the 60-70 ppm range. The signals for the adjacent piperidine carbons (C3/C5) would also experience a downfield shift due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Table 4: IR Spectral Data for 4-Phenylpiperidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
3050-3020	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
~1600, 1495	Medium	Aromatic C=C Bending
~1450	Medium	CH ₂ Bending
~750, 700	Strong	Aromatic C-H Out-of-Plane Bending

Technique: KBr-Pellet.[\[7\]](#)

Interpretation for **4-Phenylpiperidine-4-methanol**: The most significant change would be the appearance of a strong, broad O-H stretching band around 3400-3200 cm⁻¹. A C-O stretching vibration would also be expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing fragmentation.

Table 5: Key Mass Spectrometry Fragments for 4-Phenylpiperidine

m/z	Interpretation
161	Molecular Ion [M] ⁺
160	[M-H] ⁺
104	[C ₈ H ₈] ⁺ (Styrene)
56	[C ₄ H ₈] ⁺ fragment

Source: NIST[\[8\]](#)

Interpretation for **4-Phenylpiperidine-4-methanol**: The molecular ion peak would be at m/z 191. A prominent peak corresponding to the loss of water ($[M-H_2O]^+$) at m/z 173 would be expected. Another key fragmentation would be the loss of the hydroxymethyl group ($[M-CH_2OH]^+$) at m/z 160.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds like **4-phenylpiperidine-4-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining 1H and ^{13}C NMR spectra.[\[3\]](#)[\[5\]](#)[\[9\]](#)

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent by the manufacturer. It is referenced to 0.00 ppm.[\[5\]](#)
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Data Acquisition:**
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the 1H spectrum, typically using a single pulse experiment. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ^{13}C .
- **Data Processing:** Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the 1H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is ideal for acquiring the IR spectrum of a solid sample.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven to remove all traces of moisture. Water shows strong IR absorption and can obscure sample signals.[\[10\]](#)
- Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very fine powder.[\[13\]](#)
- Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[\[12\]](#)[\[13\]](#)
- Pellet Pressing:
 - Place a small amount of the mixture into the sleeve of a clean, dry pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[\[10\]](#)[\[14\]](#) The pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

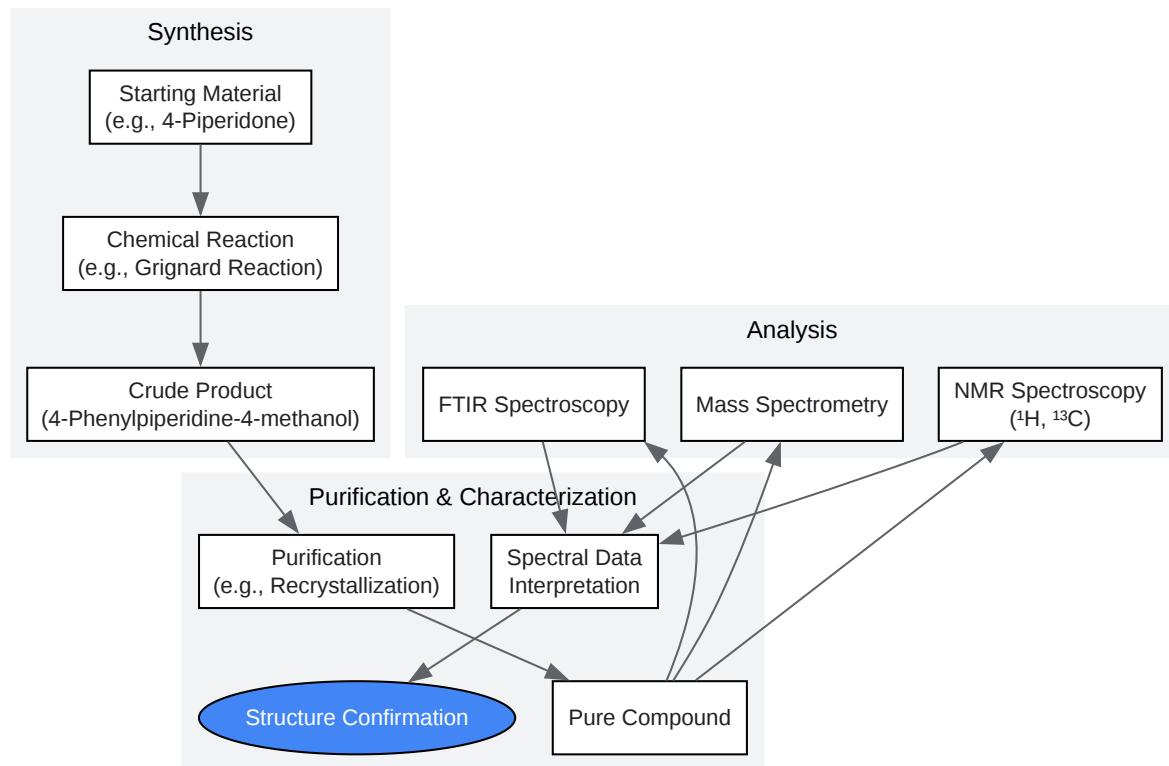
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for volatile and semi-volatile compounds. Derivatization may be required for polar compounds like **4-phenylpiperidine-4-methanol** to increase volatility.[\[15\]](#)

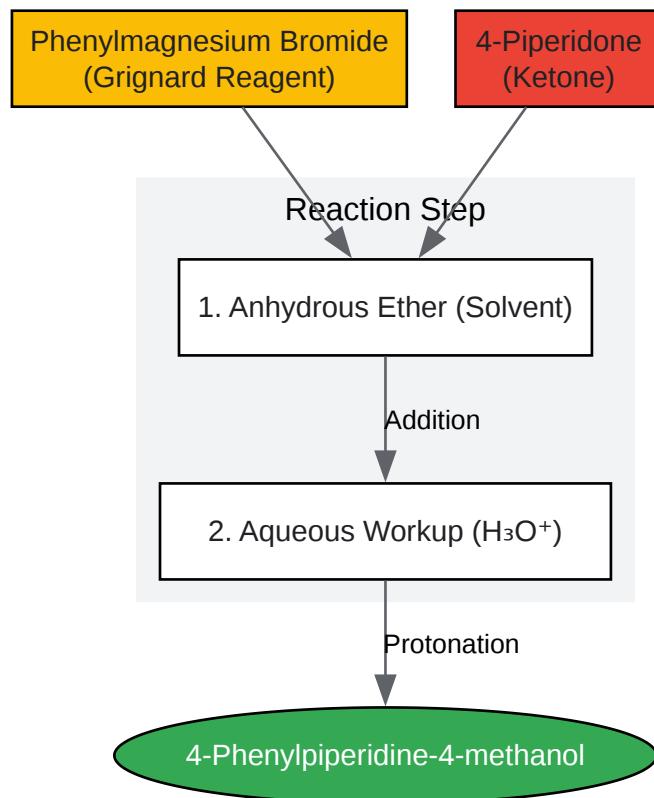
- Sample Preparation:
 - Dissolve a small amount of the solid sample (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane, methanol) to a final concentration of approximately 0.1 to 1 mg/mL.[15]
 - Filter the solution through a 0.22 μ m syringe filter to remove any particulate matter.[15]
- Instrumentation Setup:
 - GC: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or similar non-polar column). Set a temperature program that starts at a low temperature, ramps up to a high temperature to ensure elution of the compound, and includes a final hold period. The injector port is typically heated to ensure rapid volatilization of the sample.[16]
 - MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV. The mass range is set to scan over a range that includes the expected molecular weight and fragment ions (e.g., m/z 40-500).
- Injection and Analysis:
 - An autosampler injects a small volume (typically 1 μ L) of the sample solution into the heated GC inlet.[17]
 - The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column interaction.[16]
 - As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of ions at each m/z value.
- Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides crucial structural information.[16]

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the study of **4-phenylpiperidine-4-methanol**.

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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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Caption: Synthesis of **4-Phenylpiperidine-4-methanol** via Grignard Reaction.

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